

An In-depth Technical Guide to 16:0 DAP in Lipid Research

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Compound of Interest

Compound Name: 16:0 DAP

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For Researchers, Scientists, and Drug Development Professionals

Core Summary

1,2-dipalmitoyl-3-dimethylammonium-propane, commonly abbreviated as **16:0 DAP**, is a synthetic cationic lipid that has become an important tool in lipid research and pharmaceutical development.[1][2] Its primary application lies in the formulation of lipid nanoparticles (LNPs), which are utilized for the delivery of genetic material such as messenger RNA (mRNA) and microRNA (miRNA) into cells.[1][3] The "16:0" designation refers to the two palmitoyl (16-carbon) acyl chains attached to the glycerol backbone, while "DAP" stands for dimethylammonium-propane, which constitutes the cationic headgroup. This cationic nature is crucial for its function, as it facilitates the encapsulation of negatively charged nucleic acids and their subsequent delivery across cell membranes.[4] **16:0 DAP** is also recognized as a pH-sensitive transfection reagent, a property that enhances the release of its cargo into the cytoplasm following endocytosis.[1]

Physicochemical Properties and Structure

The molecular structure of **16:0 DAP** consists of a propane-1,2,3-triol backbone. The hydroxyl groups at positions 1 and 2 are esterified with palmitic acid, a saturated fatty acid with 16 carbon atoms. The hydroxyl group at position 3 is replaced by a dimethylammonium group, which carries a positive charge at physiological pH.

Property	Value	Reference
Chemical Name	1,2-dipalmitoyl-3-dimethylammonium-propane	[1]
Synonyms	DPDAP	[3]
CAS Number	96326-74-8	
Molecular Formula	C37H73NO4	
Molecular Weight	595.98 g/mol	[2]
Appearance	White to off-white solid/powder	[2]
Lipid Type	Cationic Lipid	[2][5]
Solubility	Soluble in Chloroform	[3]
Storage Temperature	-20°C	

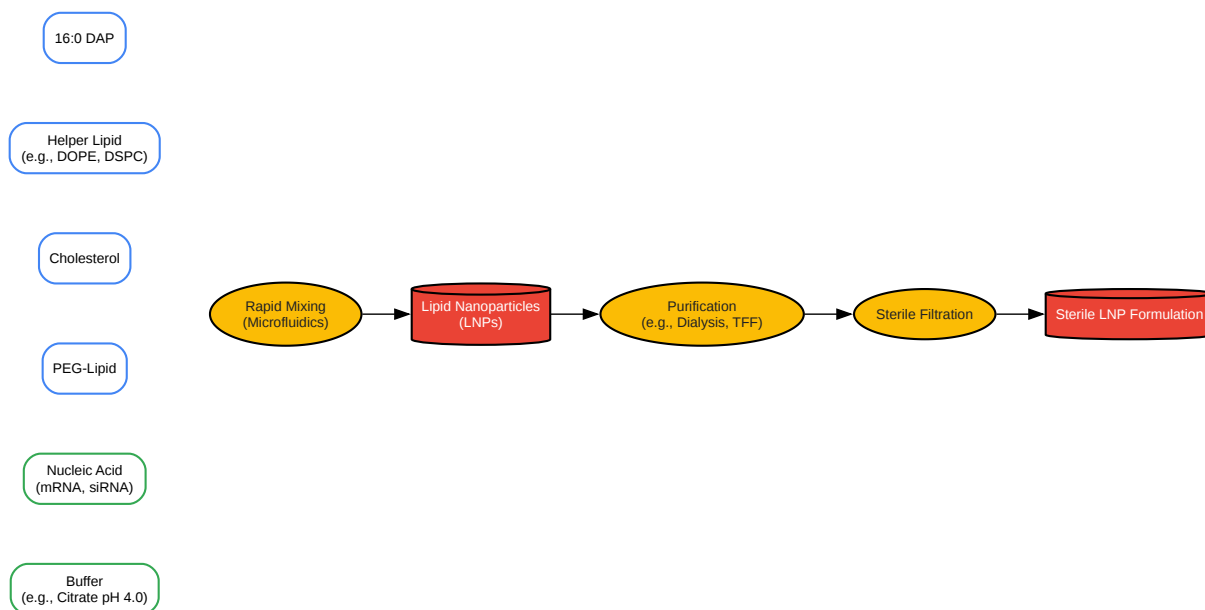
Role in Lipid Nanoparticle (LNP) Formulation and Drug Delivery

16:0 DAP is a key component in the formulation of LNPs for nucleic acid delivery. These LNPs are typically composed of four main lipid components: a cationic lipid (like **16:0 DAP**), a PEGylated lipid to enhance stability and circulation time, a helper lipid (like a phospholipid), and cholesterol to provide structural integrity.

The positively charged headgroup of **16:0 DAP** interacts with the negatively charged phosphate backbone of nucleic acids, leading to their encapsulation within the core of the LNP. The pH-sensitive nature of **16:0 DAP** is critical for the endosomal escape of the payload. Once the LNP is taken up by a cell via endocytosis, the acidic environment of the endosome protonates the dimethylamino group of **16:0 DAP**. This change in charge is thought to disrupt the endosomal membrane, allowing the encapsulated nucleic acids to be released into the cytoplasm where they can be translated (in the case of mRNA) or exert their regulatory functions (in the case of miRNA).

Experimental Workflow: LNP Formulation with 16:0 DAP

The following diagram outlines a typical workflow for the formulation of LNPs using **16:0 DAP**.

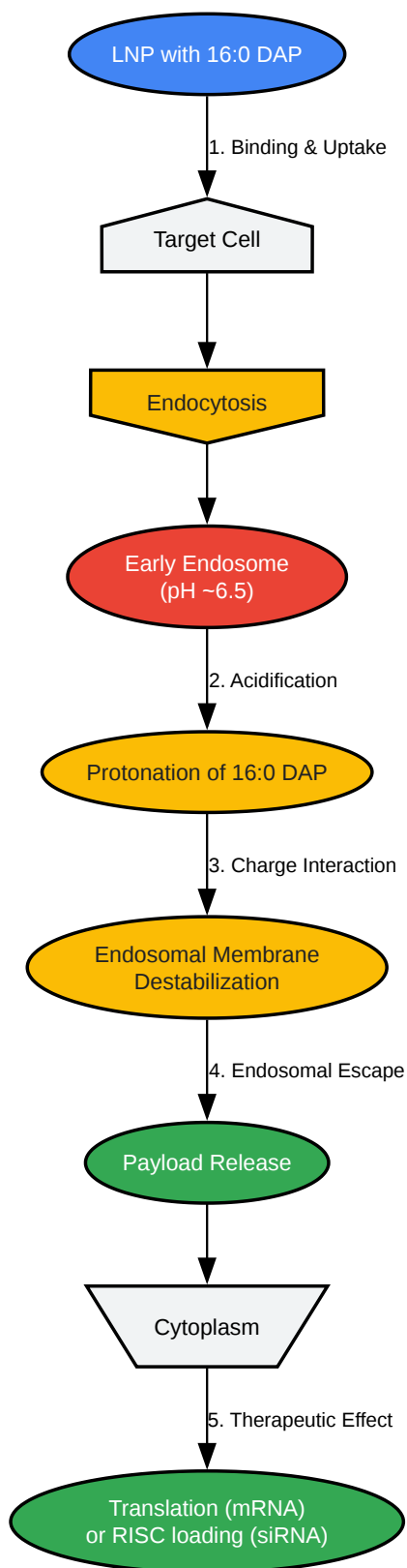


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Caption: A generalized workflow for the formulation of lipid nanoparticles (LNPs) incorporating **16:0 DAP**.

Mechanism of Cellular Uptake and Endosomal Escape

The delivery of nucleic acids into the cytoplasm is a multi-step process. The following diagram illustrates the proposed mechanism of action for LNPs containing **16:0 DAP**.



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Caption: Proposed mechanism of cellular uptake and endosomal escape of nucleic acids delivered by LNPs containing **16:0 DAP**.

Experimental Protocols

General Protocol for LNP Formulation using Microfluidics

This protocol provides a general guideline for the formulation of LNPs containing **16:0 DAP** using a microfluidic mixing device. The specific ratios of lipids and the flow rates may need to be optimized for a particular application.

Materials:

- **16:0 DAP**
- Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE or 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
- Cholesterol
- PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)
- Nucleic acid (mRNA or siRNA)
- Ethanol (200 proof, molecular biology grade)
- Citrate buffer (e.g., 50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing system

Procedure:

- Lipid Stock Preparation:

- Prepare individual stock solutions of **16:0 DAP**, helper lipid, cholesterol, and PEG-lipid in ethanol. A typical concentration is 10-50 mM.
- Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid). This will be the "lipid-in-ethanol" phase.
- Aqueous Phase Preparation:
 - Dissolve the nucleic acid in the citrate buffer to the desired concentration. This will be the "aqueous" phase.
- LNP Formulation:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.
 - Load the lipid-in-ethanol phase and the aqueous phase into separate syringes.
 - Set the flow rates for the two phases. A typical flow rate ratio is 3:1 (aqueous:lipid).
 - Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble into LNPs, encapsulating the nucleic acid.
 - Collect the resulting LNP dispersion.
- Purification:
 - Remove the ethanol and unencapsulated nucleic acid from the LNP dispersion. This is typically done by dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).
- Characterization:
 - Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
 - Measure the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).
 - Determine the zeta potential to assess the surface charge of the LNPs.

In Vitro Transfection Protocol

This protocol outlines a general procedure for transfecting cells in culture with LNPs formulated with **16:0 DAP**.

Materials:

- Cells of interest cultured in appropriate growth medium
- LNP formulation containing the nucleic acid of interest
- Opti-MEM or other serum-free medium
- Multi-well cell culture plates

Procedure:

- Cell Seeding:
 - The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection:
 - On the day of transfection, remove the growth medium from the cells.
 - Wash the cells once with PBS.
 - Dilute the LNP formulation to the desired final concentration in serum-free medium (e.g., Opti-MEM).
 - Add the diluted LNP-medium mixture to the cells.
 - Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.
- Post-Transfection:
 - After the incubation period, remove the LNP-containing medium.

- Add fresh, complete growth medium to the cells.
- Incubate the cells for 24-72 hours, depending on the specific experiment and the nucleic acid being delivered.
- Analysis:
 - Assess the efficiency of transfection and the biological effect of the delivered nucleic acid using appropriate methods (e.g., reporter gene expression, qPCR for gene knockdown, western blotting for protein expression).

Quantitative Data

The following table summarizes representative quantitative data for LNPs formulated with **16:0 DAP**. Note that these values can vary significantly depending on the specific formulation parameters and the cell type used.

Parameter	Typical Value Range	Method of Measurement
Particle Size (Diameter)	80 - 150 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Encapsulation Efficiency	> 90%	RiboGreen Assay
Zeta Potential	Slightly positive to neutral	Laser Doppler Velocimetry
In Vitro Transfection Efficiency	Varies (cell type dependent)	Reporter Gene Assay, qPCR

Concluding Remarks

16:0 DAP is a valuable cationic lipid for the non-viral delivery of nucleic acids. Its well-defined structure and pH-sensitive properties contribute to its effectiveness in formulating stable and efficient lipid nanoparticles. The methodologies and data presented in this guide provide a foundational understanding for researchers and developers working in the field of gene therapy and drug delivery. Further optimization of LNP formulations containing **16:0 DAP** and other

novel cationic lipids will continue to advance the development of next-generation nucleic acid-based therapeutics.

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